Sodium (2-carboxy-m-tolyl)hydroxymercury

Description

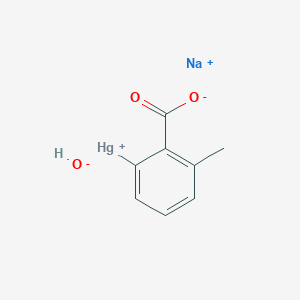

Sodium (2-carboxy-m-tolyl)hydroxymercury (CAS 52795-88-7) is an organomercury compound characterized by a mercury atom bound to a hydroxy group and a meta-substituted toluic acid moiety (2-carboxy-m-tolyl group) . Its molecular formula is inferred as C₈H₆HgNaO₃ based on structural analogs like 4-(hydroxymercury)benzoic acid sodium salt (CAS 138-85-2) . The compound’s structure includes a sodium counterion, enhancing its solubility in aqueous environments, a property critical for its historical use in industrial or biocidal applications . Regulatory documents from Toyota and Walmart classify it as a prohibited substance due to mercury’s toxicity, aligning with global restrictions on organomercurials .

Properties

CAS No. |

52795-88-7 |

|---|---|

Molecular Formula |

C8H7HgNaO3 |

Molecular Weight |

374.72 g/mol |

IUPAC Name |

sodium;(2-carboxylato-3-methylphenyl)mercury(1+);hydroxide |

InChI |

InChI=1S/C8H7O2.Hg.Na.H2O/c1-6-4-2-3-5-7(6)8(9)10;;;/h2-4H,1H3,(H,9,10);;;1H2/q;2*+1;/p-2 |

InChI Key |

KJRDPWDRJKXFNB-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=CC=C1)[Hg+])C(=O)[O-].[OH-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2-carboxy-m-tolyl)hydroxymercury typically involves the reaction of 2-carboxy-m-tolyl with mercuric acetate in the presence of sodium hydroxide. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-carboxy-m-tolyl} + \text{Hg(OAc)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (2-carboxy-m-tolyl)hydroxymercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing species.

Reduction: It can be reduced to form elemental mercury or other mercury compounds.

Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury .

Scientific Research Applications

Sodium (2-carboxy-m-tolyl)hydroxymercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Sodium (2-carboxy-m-tolyl)hydroxymercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a subject of interest in both basic and applied research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Organomercury compounds vary in substituents, influencing reactivity, solubility, and toxicity. Key analogs include:

Key Observations:

- Substituent Position: The meta-substituted sodium salt (52795-88-7) contrasts with para- (138-85-2) and ortho- (14066-61-6) isomers. Para-substituted analogs exhibit higher thermal stability (e.g., melting point >300°C) .

- Solubility: Sodium salts (e.g., 52795-88-7, 138-85-2) are water-soluble, whereas non-sodium variants (e.g., 14066-61-6) require alkaline solutions for dissolution .

- Toxicity Mechanism: All mercury compounds inhibit sulfhydryl (-SH) enzymes, but arylmercurials (e.g., 52795-88-7) exhibit slower tissue penetration compared to alkylmercurials (e.g., methoxyethyl mercury chloride) .

Reactivity and Stability

- Chelation Effects: The carboxy group in 52795-88-7 may enable chelation with metal ions (e.g., Cu²⁺, Mg²⁺), altering enzyme inhibition profiles compared to non-carboxylated analogs like phenylmercuric hydroxide .

- pH Sensitivity: Sodium salts (52795-88-7, 138-85-2) are stable in neutral to alkaline conditions but may release toxic Hg²⁺ in acidic environments .

Regulatory and Industrial Relevance

- Banned Substances: this compound is prohibited in automotive materials (Toyota TMR SAS0126n) and cosmetics (Walmart’s Made Without List) due to mercury’s persistence and bioaccumulation .

- Alternatives: Vanadate and molybdate compounds are suggested as less toxic enzyme inhibitors in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.